3-Methyl-2-(2,4,6-trimethylbenzoyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-(2,4,6-trimethylbenzoyl)benzoic acid is a chemical compound with the molecular formula C18H18O3 It is a derivative of benzoic acid, characterized by the presence of methyl groups and a trimethylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(2,4,6-trimethylbenzoyl)benzoic acid typically involves the reaction of 3-methylbenzoic acid with 2,4,6-trimethylbenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(2,4,6-trimethylbenzoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-Methyl-2-(2,4,6-trimethylbenzoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(2,4,6-trimethylbenzoyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylbenzoic acid: Similar structure but lacks the 3-methyl group and the benzoyl group.
3-Methylbenzoic acid: Similar structure but lacks the trimethylbenzoyl group.
Benzoic acid: The parent compound without any methyl or benzoyl groups.
Uniqueness
3-Methyl-2-(2,4,6-trimethylbenzoyl)benzoic acid is unique due to the presence of both the 3-methyl group and the 2,4,6-trimethylbenzoyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
2509-46-8 |
---|---|
Molecular Formula |
C18H18O3 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
3-methyl-2-(2,4,6-trimethylbenzoyl)benzoic acid |
InChI |
InChI=1S/C18H18O3/c1-10-8-12(3)15(13(4)9-10)17(19)16-11(2)6-5-7-14(16)18(20)21/h5-9H,1-4H3,(H,20,21) |
InChI Key |
CBCGTVOWIWEJQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)C(=O)C2=C(C=C(C=C2C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.